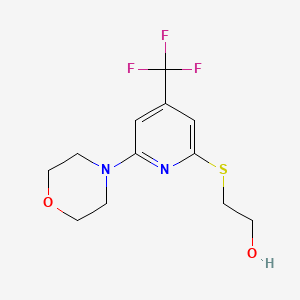

2-(6-Morpholin-4'-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)ethanol

Description

Chemical Structure: This compound features a pyridine core substituted at position 6 with a morpholine ring, position 4 with a trifluoromethyl (-CF₃) group, and position 2 with a sulfanyl ethanol (-S-CH₂CH₂OH) moiety.

Applications: Primarily used as a pharmaceutical intermediate, its structural motifs (e.g., trifluoromethyl, morpholine) are common in kinase inhibitors and antimicrobial agents.

Properties

IUPAC Name |

2-[6-morpholin-4-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2O2S/c13-12(14,15)9-7-10(17-1-4-19-5-2-17)16-11(8-9)20-6-3-18/h7-8,18H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAGXTKORVQTTHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=CC(=C2)C(F)(F)F)SCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(6-Morpholin-4'-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)ethanol (CAS Number: 129060) is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₁₅F₃N₂O₂S

- Molecular Weight : 308.32 g/mol

- Structure : The compound features a morpholine ring, a trifluoromethyl group, and a sulfur atom linked to an ethanol moiety.

Antiviral Activity

Research has indicated that compounds with similar structures exhibit antiviral properties. For instance, a study on related pyridine derivatives demonstrated significant antiviral activity against HIV-1, with effective concentrations (EC50) in the nanomolar range. The structure–activity relationship (SAR) analysis highlighted the importance of specific substituents in enhancing antiviral efficacy .

Antibacterial Activity

The antibacterial potential of this class of compounds has been evaluated against various bacterial strains. A review noted that several pyridine derivatives showed promising activity against Gram-positive and Gram-negative bacteria. Specifically, compounds with a trifluoromethyl group were found to enhance antibacterial potency, suggesting that 2-(6-Morpholin-4'-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)ethanol may also possess similar properties .

Case Studies

The biological mechanisms by which 2-(6-Morpholin-4'-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)ethanol exerts its effects are still under investigation. However, it is hypothesized that:

- Interaction with Viral Proteins : Similar compounds have been shown to bind to viral enzymes, inhibiting their function.

- Disruption of Bacterial Cell Walls : The presence of the trifluoromethyl group may enhance the ability to penetrate bacterial membranes.

- Induction of Apoptosis in Cancer Cells : Some derivatives have been observed to activate apoptotic pathways in tumor cells.

Scientific Research Applications

Pharmacological Studies

Research indicates that compounds similar to 2-(6-Morpholin-4'-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)ethanol exhibit significant pharmacological activity. Specifically, the morpholine and pyridine structures are known to interact with various biological targets, making them candidates for drug development.

Anticancer Activity

Studies have suggested that derivatives of this compound may possess anticancer properties. The trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and efficacy against cancer cells. For instance, research has shown that similar pyridine-based compounds can inhibit tumor growth in vitro and in vivo models.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Preliminary studies on related compounds indicate effectiveness against a range of pathogens, including bacteria and fungi. This makes it a candidate for further exploration in developing new antimicrobial agents.

Central Nervous System (CNS) Effects

The morpholine ring is often associated with CNS activity. Compounds featuring this moiety have been studied for their effects on neurotransmitter systems, potentially leading to applications in treating neurological disorders.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of pyridine derivatives. It was found that modifications similar to those present in 2-(6-Morpholin-4'-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)ethanol led to enhanced apoptosis in cancer cell lines, indicating its potential as a lead compound for cancer therapy .

Case Study 2: Antimicrobial Efficacy

In an investigation of novel antimicrobial agents, researchers synthesized several sulfanyl-pyridine derivatives and tested their efficacy against resistant bacterial strains. The findings revealed that some derivatives exhibited significant antibacterial activity, suggesting that compounds like 2-(6-Morpholin-4'-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)ethanol could be further developed as effective antimicrobials .

Comparison with Similar Compounds

(6-Morpholin-4'-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetic Acid

- Structural Difference: Replaces the ethanol (-CH₂CH₂OH) group with a carboxylic acid (-CH₂COOH).

- Physicochemical Properties: Higher polarity and water solubility due to the ionizable carboxylic acid group. Lower logP compared to the ethanol derivative, impacting membrane permeability.

- Synthesis : Synthesized via similar routes (e.g., nucleophilic substitution on pyridine derivatives), but final steps involve oxidation or hydrolysis to introduce the carboxylic acid .

- Applications : Used in API intermediates; the carboxylic acid group facilitates salt formation for improved bioavailability .

2-(3-Bromo-6-morpholin-4-yl-4-trifluoromethyl-pyridin-2-ylamino)-ethanol

- Structural Difference: Substitutes the sulfanyl (-S-) linker with an amino (-NH-) group and introduces a bromine atom at position 3.

- Bromine offers a site for further functionalization (e.g., cross-coupling reactions).

- Synthesis: Requires bromination at position 3 and amination at position 2, differing from the sulfanyl-ethanol derivative’s thioether formation .

Pyridine Derivatives with Trifluoromethyl and Ethanolamine Substituents

- Example: 2-[2-(2-hydroxyethoxy)ethoxy]ethanol-based compounds (e.g., Example 423–424 in EP 4 374 877 A2).

- Structural Difference : Features polyethylene glycol (PEG)-like chains instead of a morpholine ring.

- Properties :

- Enhanced water solubility due to PEG-like chains.

- Reduced metabolic stability compared to morpholine-containing analogs.

- Applications : Used in drug conjugates to improve pharmacokinetics .

Comparative Data Table

| Property/Compound | 2-(6-Morpholin-4'-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)ethanol | (6-Morpholin-4'-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetic Acid | 2-(3-Bromo-6-morpholin-4-yl-4-trifluoromethyl-pyridin-2-ylamino)-ethanol |

|---|---|---|---|

| Molecular Weight | ~337.3 g/mol (estimated) | ~351.3 g/mol | ~416.2 g/mol |

| Key Functional Groups | -S-CH₂CH₂OH, morpholine, -CF₃ | -S-CH₂COOH, morpholine, -CF₃ | -NH-CH₂CH₂OH, Br, morpholine, -CF₃ |

| Solubility (Polarity) | Moderate (DMF/MeCN) | High (aqueous buffers) | Low to moderate (organic solvents) |

| Synthetic Complexity | Intermediate (thioether formation) | Intermediate (oxidation steps) | High (bromination/amination) |

| Biological Utility | Intermediate for kinase inhibitors | Salt formation, API intermediates | Functionalizable intermediate |

| Stability | Oxidative sensitivity (sulfanyl) | High (carboxylic acid) | Moderate (bromine substitution) |

Research Findings and Implications

- Morpholine Role : The morpholine ring in all analogs improves solubility and bioavailability, critical for oral drug candidates .

- Trifluoromethyl Impact : The -CF₃ group consistently enhances metabolic stability and binding affinity in hydrophobic pockets of target proteins .

- Sulfur vs. Nitrogen Linkers: Sulfanyl derivatives (e.g., target compound) exhibit higher oxidative instability but better membrane permeability than amino-linked analogs .

- Patent Trends: EP 4 374 877 A2 highlights a preference for ethanolamine derivatives in prodrug designs, leveraging their hydroxyl groups for conjugation .

Preparation Methods

Preparation of the Pyridine Core with Trifluoromethyl and Morpholine Substituents

The pyridine ring bearing a trifluoromethyl group at the 4-position and a morpholine substituent at the 6-position is typically synthesized via condensation and substitution reactions involving trifluoromethylated intermediates.

- Trifluoromethylation: The introduction of the trifluoromethyl group is often achieved using trifluoromethylating agents or via condensation of trifluoromethylated β-ketoesters with nitrogen-containing nucleophiles.

- Morpholine Introduction: Morpholine substitution at the 6-position is commonly performed through nucleophilic aromatic substitution or palladium-catalyzed amination reactions on halogenated pyridine intermediates.

A representative synthetic step involves the condensation of trifluoromethylated pyridine precursors with morpholine under reflux conditions with or without polar solvents such as dimethylformamide or methanol to facilitate nucleophilic substitution.

Formation of the Sulfanyl Linkage at the 2-Position

The 2-position sulfanyl substitution is introduced by nucleophilic displacement of a suitable leaving group (e.g., halide) on the pyridine ring with a thiol-containing nucleophile.

- The thiolation step can be carried out by reacting 2-halopyridine derivatives bearing the morpholine and trifluoromethyl substituents with 2-mercaptoethanol or its derivatives under basic conditions.

- Typical bases include sodium hydride or potassium carbonate in polar aprotic solvents such as dimethylformamide or tetrahydrofuran.

This step forms the key sulfanyl-ethanol linkage, connecting the pyridine core to the 2-hydroxyethyl group via a sulfur atom.

Attachment of the 2-Hydroxyethyl Group

The final step involves ensuring the presence of the 2-hydroxyethyl substituent attached through the sulfanyl linkage.

- This is typically achieved by using 2-mercaptoethanol as the nucleophile in the thiolation reaction.

- Reaction conditions are optimized to maintain the integrity of the hydroxyl group, often involving mild temperatures (room temperature to 60 °C) and inert atmosphere to prevent oxidation of thiol groups.

Representative Synthetic Procedure (Hypothetical)

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1. Synthesis of 4-(trifluoromethyl)-6-chloropyridine | Starting pyridine derivative, trifluoromethylating agent, chlorination reagents, reflux in polar solvent | Formation of halogenated trifluoromethyl pyridine intermediate |

| 2. Morpholine substitution | Morpholine, base (e.g., triethylamine), solvent (DMF), heat | Nucleophilic substitution at 6-position yielding 6-morpholinyl derivative |

| 3. Thiolation with 2-mercaptoethanol | 2-mercaptoethanol, base (K2CO3), solvent (DMF), room temperature to 60 °C | Formation of 2-(6-morpholin-4'-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)ethanol |

Analytical and Research Findings

- The molecular weight (308.32 g/mol) and molecular formula (C12H15F3N2O2S) confirm the successful incorporation of trifluoromethyl, morpholine, and sulfanyl-ethanol groups.

- Purity and structural confirmation are typically performed using NMR spectroscopy, mass spectrometry, and elemental analysis.

- The reaction yields and conditions are optimized to minimize side reactions such as over-alkylation or oxidation of thiol groups.

- The compound’s complex structure suggests potential applications in pharmaceutical intermediates or as a ligand in coordination chemistry, necessitating high purity and reproducibility in synthesis.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Molecular Formula | C12H15F3N2O2S |

| Molecular Weight | 308.32 g/mol |

| Key Reagents | Trifluoromethylating agents, morpholine, 2-mercaptoethanol |

| Solvents | DMF, methanol, tetrahydrofuran |

| Bases | Potassium carbonate, triethylamine |

| Temperature Range | Room temperature to reflux (~60-150 °C depending on step) |

| Reaction Atmosphere | Inert (nitrogen or argon) preferred for thiolation step |

| Purification | Crystallization, chromatography |

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2-(6-Morpholin-4'-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)ethanol?

- Methodological Answer : The synthesis involves two key steps: (1) Construction of the pyridine core with trifluoromethyl and morpholinyl substituents, and (2) introduction of the sulfanyl ethanol moiety.

- Step 1 : Fluorinated pyridine derivatives can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, 4-(trifluoromethyl)pyridin-2(1H)-ones are accessible by reacting 2-chloro-6-(trifluoromethyl)pyridine with fluorinating agents (e.g., KF in DMSO) . Morpholine can be introduced via nucleophilic aromatic substitution under reflux conditions in a polar aprotic solvent like DMF .

- Step 2 : The sulfanyl ethanol group is introduced via thiol-ene "click" chemistry or nucleophilic displacement of a halogen (e.g., bromine) on the pyridine ring using 2-mercaptoethanol. Triethylamine is often used as a base to deprotonate the thiol and facilitate the reaction .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC (C18 column) with acetonitrile/water gradients for purity assessment. Retention times and peak symmetry help identify impurities .

- Spectroscopy :

- NMR : and NMR confirm substituent positions and electronic environments (e.g., trifluoromethyl groups show distinct signals near -60 ppm) .

- LCMS : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For example, m/z signals corresponding to [M+H] or [M-Na] adducts .

- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and intermolecular interactions, particularly for morpholinyl and sulfanyl groups .

Advanced Questions

Q. How does the trifluoromethyl group influence the compound's electronic properties and reactivity?

- Methodological Answer : The trifluoromethyl group is a strong electron-withdrawing substituent that:

- Reduces Electron Density : This stabilizes the pyridine ring via inductive effects, making it less susceptible to electrophilic attack but more reactive toward nucleophilic substitution at the 2- and 6-positions .

- Enhances Lipophilicity : The CF group increases logP, impacting solubility and membrane permeability in biological assays. Computational studies (e.g., DFT) can quantify these effects by analyzing charge distribution and frontier molecular orbitals .

- Experimental Validation : Compare reaction rates of trifluoromethyl-substituted analogs with non-fluorinated counterparts in nucleophilic substitution reactions. For example, monitor kinetics using NMR to track fluorine environments .

Q. What computational strategies predict the compound's interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases or cytochrome P450). The morpholinyl group may act as a hydrogen bond acceptor, while the sulfanyl ethanol moiety could participate in hydrophobic interactions .

- Molecular Dynamics (MD) Simulations : Assess binding stability over time. For example, simulate interactions with the ATP-binding pocket of a kinase, focusing on trifluoromethyl-induced conformational changes .

- QSAR Modeling : Corrogate substituent effects (e.g., CF vs. CH) with bioactivity data to optimize lead compounds. Use descriptors like Hammett constants () for electronic contributions .

Q. How can regioselectivity be controlled during functionalization of the pyridine ring?

- Methodological Answer :

- Directing Groups : Introduce temporary directing groups (e.g., boronic esters) to steer electrophilic substitution to the 6-position. For example, use Suzuki-Miyaura coupling to install morpholinyl groups after regioselective halogenation .

- Solvent Effects : Polar solvents (e.g., DMF) favor SNAr reactions at electron-deficient positions (e.g., para to CF), while non-polar solvents may stabilize radical intermediates for alternative pathways .

- Kinetic vs. Thermodynamic Control : Monitor reaction progress via TLC or in-situ IR. Lower temperatures (0–25°C) favor kinetic products (e.g., 2-sulfanyl substitution), while higher temperatures (80–100°C) drive thermodynamic outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.